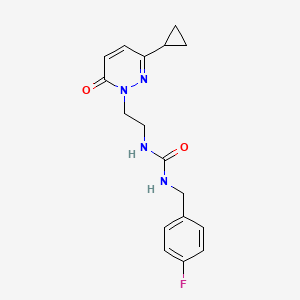

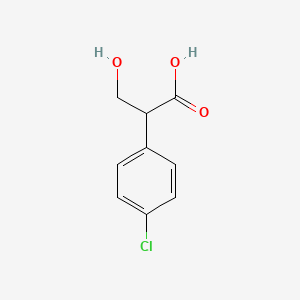

2-(4-Chlorophenyl)-3-hydroxypropanoic acid

Übersicht

Beschreibung

2-(4-Chlorophenyl)-3-hydroxypropanoic acid is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer . It acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .

Synthesis Analysis

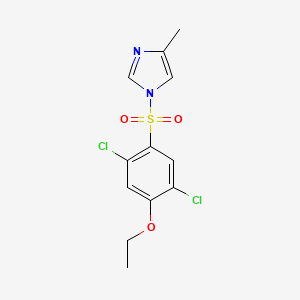

The synthesis of compounds similar to this compound involves optimization at three DFT levels, achieving good agreement with the experimental spectra in the solid state . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties are established .Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized and confirmed . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties are established .Chemical Reactions Analysis

The compound is involved in various reactions such as synthesis of biarylketones and phthalides, trifluoromethylation, asymmetrical Michael addition for preparation of chromanes, cobalt-catalyzed coupling to vinyl nitrogen containing heteroaromatic compounds, and 1,2 and 1,4-Addition reactions with o-hydroxycinnamaldehydes .Physical And Chemical Properties Analysis

The compound is soluble in ethanol and has a melting point of 102-105°C . Its molecular weight is 170.59 .Wissenschaftliche Forschungsanwendungen

Environmental Remediation

Photocatalytic Degradation

Research has shown that chlorophenols, similar in structure to 2-(4-Chlorophenyl)-3-hydroxypropanoic acid, can be effectively degraded using photocatalytic methods. For instance, the application of visible light on copper-doped titanium dioxide has been explored for the degradation of chlorophenols, demonstrating significant potential for environmental remediation (Lin et al., 2018).

Advanced Oxidation Processes

The oxidative degradation of chlorophenols using advanced oxidation processes (AOPs) like the Cr(III)/Cr(VI) redox cycle has been studied. These processes are effective for the degradation of aqueous organic pollutants, showcasing the potential for treating contaminated water sources (Bokare & Choi, 2011).

Biotechnological Applications

Production of Valuable Chemicals

3-Hydroxypropanoic acid, which can be derived from compounds like this compound, is a valuable platform chemical. Its production from renewable resources has been explored, highlighting its use as a precursor in the industrial production of chemicals and bioplastics (Jers et al., 2019).

Chemical Synthesis and Material Science

Synthesis of Antibacterial Agents

The synthesis of novel antibacterial agents utilizing chlorophenol derivatives demonstrates the chemical utility of such compounds in developing new pharmaceuticals (Sheikh et al., 2009).

Development of Fluorescence Probes

Chlorophenyl derivatives have been used in the development of novel fluorescence probes for detecting reactive oxygen species, illustrating their importance in biological and chemical research (Setsukinai et al., 2003).

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Chlorophenyl)-3-hydroxypropanoic acid may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways and their downstream effects.

Safety and Hazards

The compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIPXLZSJUHFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16864-90-7 | |

| Record name | 2-(4-chlorophenyl)-3-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol](/img/structure/B2565195.png)

![2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline](/img/structure/B2565198.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2565199.png)

![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565202.png)

![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B2565204.png)

![(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine](/img/structure/B2565205.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2565209.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2565214.png)

![N-(3-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2565216.png)